molecular formula C10H12F3NO B3316814 {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine CAS No. 954585-23-0

{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine

Cat. No.: B3316814
CAS No.: 954585-23-0
M. Wt: 219.2 g/mol
InChI Key: UTFSGAOQFVAVTC-UHFFFAOYSA-N
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Description

{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenylmethanamine backbone

Preparation Methods

The synthesis of {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine typically involves the reaction of 3-(chloromethyl)phenylmethanamine with 2,2,2-trifluoroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted phenylmethanamines, ketones, alcohols, and carboxylic acids .

Scientific Research Applications

{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways within biological systems. The trifluoroethoxy group is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylmethanamine backbone can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for research and industrial applications.

Properties

IUPAC Name

[3-(2,2,2-trifluoroethoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-2-8(4-9)5-14/h1-4H,5-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSGAOQFVAVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)COCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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